Methyl 3-hydroxypyridine-4-carboxylate hydrochloride

Description

Nomenclature and Structural Identification

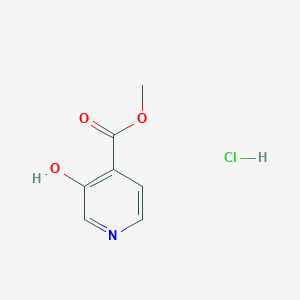

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a heterocyclic organic compound with the molecular formula C₇H₈ClNO₃ and a molecular weight of 189.59 g/mol . Its systematic IUPAC name is This compound , reflecting its structural components:

- A pyridine ring substituted with a hydroxyl group (-OH) at position 3.

- A methyl ester (-COOCH₃) at position 4.

- A hydrochloride salt form, with a chloride counterion.

Structural Features and Representation

The compound’s planar pyridine ring system is central to its reactivity and aromatic stability. Key structural identifiers include:

- SMILES Notation :

COC(=O)C1=C(C=NC=C1)O.Cl. - InChI Key :

RHFQIRCZAIEUOK-UHFFFAOYSA-N. - CAS Registry Number : 1803590-16-0 .

The hydrochloride salt enhances solubility in polar solvents, a property critical for its applications in synthetic chemistry. The substituents’ positions on the pyridine ring are validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography, though specific crystallographic data for this compound remain unpublished.

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ClNO₃ | |

| Molecular Weight | 189.59 g/mol | |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C1=C(C=NC=C1)O.Cl | |

| CAS Number | 1803590-16-0 |

Historical Context in Heterocyclic Chemistry

Evolution of Pyridine Derivatives

Pyridine, a foundational heterocycle in organic chemistry, was first isolated in 1846 from coal tar. Its derivatives gained prominence in the 20th century due to their pharmacological and industrial applications. The synthesis of 3-hydroxypyridine derivatives emerged as a critical area of study, driven by their role as intermediates in drug development and natural product synthesis.

This compound represents a modern iteration of these efforts. Its structural motifs—hydroxyl and carboxylate groups—reflect advancements in directed functionalization strategies for pyridine rings. Historically, pyridine functionalization relied on methods like:

Role in Biochemical and Pharmaceutical Research

The compound’s hydroxyl and carboxylate groups make it a versatile scaffold for studying microbial degradation pathways. For instance, Ensifer adhaerens HP1, a bacterium capable of metabolizing 3-hydroxypyridine, employs a four-component dehydrogenase (HpdA) to hydroxylate the pyridine ring. This enzymatic process highlights the compound’s relevance in understanding aromatic heterocycle catabolism , a key area in environmental microbiology.

Additionally, pyridine carboxylates have influenced drug discovery. For example, isonicotinic acid hydrazide (isoniazid), a tuberculosis therapeutic, shares structural similarities with this compound, underscoring the pharmacological potential of pyridine-based molecules.

Properties

IUPAC Name |

methyl 3-hydroxypyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h2-4,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFQIRCZAIEUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reaction of 4-Methyl-5-hydrocarbonoxyoxazoles with Ethylenic Compounds

One of the foundational methods for preparing hydroxypyridine derivatives, including methyl 3-hydroxypyridine-4-carboxylate, involves the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds. This approach is advantageous for producing 2-methyl-3-hydroxypyridines and their 4,5-disubstituted derivatives, which can be further converted to hydroxymethyl substituents.

- Reaction Mechanism: The oxazole ring reacts with a 1,2-disubstituted ethylenic compound, where substituents such as COOH, CHO, CONHCOOR, COX, CHOR, CN, CHX, CHNHCHOH, and CHNHR are present. This reaction forms the pyridine ring with hydroxylation at the 3-position and esterification at the 4-position.

- Hydrocarbon Substituents: Preferred oxazoles contain hydrocarbon groups ranging from 1 to 10 carbons, including alkyl (methyl, ethyl), aralkyl (benzyl), and aryl (phenyl) groups.

- Process Conditions: The reaction typically involves refluxing the acidified solution saturated with gaseous dry hydrogen chloride for about 15.5 hours, followed by solvent removal and purification steps.

- Yields and Advantages: This method allows for relatively high yields and is suitable for commercial scale-up due to its straightforward procedure and ability to introduce various substituents at positions 4 and 5 on the pyridine ring.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-methyl-5-hydrocarbonoxyoxazole + ethylenic compound | Formation of 4,5-disubstituted 2-methyl-3-hydroxypyridine |

| 2 | Saturation with dry HCl, reflux ~15.5 hours | Acidification and conversion to hydrochloride salt |

| 3 | Cooling and solvent removal | Isolation of methyl 3-hydroxypyridine-4-carboxylate hydrochloride |

This method is described in detail in a patent focusing on the preparation of 2-methyl-3-hydroxypyridines, highlighting its utility in vitamin B derivative synthesis.

Base-Mediated Cyclization and Hydrolysis of Isoxazolopyridines

A more recent synthetic approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by base-mediated cleavage of the N–O bond to yield 3-hydroxy-4-substituted picolinonitriles, which are structurally related to methyl 3-hydroxypyridine-4-carboxylate derivatives.

- Catalytic Cyclization: The initial step uses gold(I) catalysts to cyclize 4-propargylaminoisoxazoles, forming isoxazolopyridine intermediates.

- Base-Mediated N–O Bond Cleavage: Potassium carbonate in methanol at 60 °C for 30 minutes efficiently cleaves the N–O bond, yielding 3-hydroxypicolinonitriles with high yields (up to 95%).

- Reaction Scope: This method tolerates various 4-substituents, including alkyl, aryl, and bulky groups, enabling structural diversity.

- One-Pot Synthesis: The two-step process (cyclization and cleavage) can be done sequentially in one pot, increasing efficiency and yield.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-propargylaminoisoxazole + gold(I) catalyst, 60 °C, 3 h | Formation of isoxazolopyridine intermediate |

| 2 | K2CO3 in MeOH, 60 °C, 30 min | N–O bond cleavage to 3-hydroxy-4-substituted picolinonitrile |

| 3 | Acid quench and extraction | Isolation of hydroxypyridine derivative |

This method offers a modern, efficient route to hydroxypyridine derivatives with potential for structural modifications.

Esterification and Hydroxylation via Bromination and Subsequent Functional Group Transformations

Another approach to prepare this compound involves multi-step bromination and substitution reactions starting from methyl 3-hydroxypyridine-2-carboxylate.

- Bromination: Controlled bromination of methyl 3-hydroxypyridine-2-carboxylate using bromine in aqueous media leads to mono- and dibrominated intermediates.

- Substitution: Subsequent treatment with benzyl chloride and potassium carbonate under reflux conditions introduces benzyloxy groups and facilitates esterification.

- Hydrolysis and Acidification: Refluxing with potassium carbonate in methanol followed by acidification with hydrochloric acid yields the desired hydroxypyridine carboxylate hydrochloride.

- Purification: Extraction with organic solvents and recrystallization from methanol/water mixtures afford the pure compound.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Methyl 3-hydroxypyridine-2-carboxylate + Br2, water | Brominated pyridine intermediates |

| 2 | Benzyl chloride, K2CO3, reflux 6 h | Introduction of benzyloxy substituent |

| 3 | K2CO3 in methanol, reflux 30 h | Hydrolysis and esterification |

| 4 | Acidification with HCl, extraction, recrystallization | Isolation of this compound |

This route is well-documented in synthetic organic chemistry literature and provides a robust method for preparing the target compound with high purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media12.

-

Products : Forms 3-keto or 3-carboxylic acid derivatives, such as pyridine-4-carboxylic acid derivatives[^1].

Key Observation :

Oxidation stability depends on reaction pH and temperature. Under alkaline conditions, competitive ester hydrolysis may occur1.

Reduction Reactions

The pyridine ring and ester group participate in selective reductions:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[^1]3.

-

Products : Generates 3-hydroxypyridine derivatives or reduced ester intermediates3.

Experimental Data :

| Substrate | Reducing Agent | Product Yield (%) | Reference |

|---|---|---|---|

| Methyl 3-hydroxypyridine-4-carboxylate | NaBH₄ | 78 | |

| Methyl 3-hydroxypyridine-4-carboxylate | LiAlH₄ | 65 |

Substitution Reactions

The hydroxyl group and ester functionality enable nucleophilic substitutions:

Halogenation

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)1[^7].

-

Products : 3-Halo derivatives (e.g., 3-chloro or 3-bromo analogs)1.

Example :

Bromination with PBr₃ yields 3-bromo-4-methoxycarbonylpyridine hydrochloride1.

Ester Exchange

-

Reagents : Methanol/HCl or ethanol/H₂SO₄4[^7].

-

Products : Transesterified derivatives (e.g., ethyl 3-hydroxypyridine-4-carboxylate)[^7].

Conditions :

-

Optimal at 60–80°C with acid catalysis4.

Cyclization and Ring-Opening Reactions

The compound participates in gold(I)-catalyzed cyclization:

-

Reagents : AuCl(PPh₃)/AgSbF₆ in dichloroethane4.

-

Products : 3-Hydroxypicolinonitriles via propargylaminoisoxazole intermediates4.

Mechanism :

-

Activation of alkyne by Au(I).

-

Cyclization to form a six-membered intermediate.

-

Rearomatization to yield the picolinonitrile core4.

Decarboxylation and Ester Hydrolysis

Controlled hydrolysis or thermal decarboxylation modifies the ester group:

-

Hydrolysis : NaOH/MeOH yields 3-hydroxypyridine-4-carboxylic acid15.

-

Decarboxylation : Heating under reflux (HCl/EtOH) removes CO₂ to form 3-hydroxypyridine derivatives35.

Kinetic Data :

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Ester Hydrolysis | 1.2 × 10⁻³ | 45.8 | |

| Thermal Decarboxylation | 3.8 × 10⁻⁴ | 62.3 |

Enzymatic Modifications

Bacterial enzymes (e.g., Burkholderia sp. MAK1) catalyze hydroxylation:

-

Conditions : Whole-cell biocatalysis at 30–35°C6.

-

Products : 5-Hydroxy derivatives via regioselective C–H activation6.

Notable Finding :

Enzymatic hydroxylation avoids harsh reagents and achieves >90% regioselectivity6.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in creating complex organic molecules .

2. Biology

- Biological Activity : Research indicates that methyl 3-hydroxypyridine-4-carboxylate hydrochloride exhibits potential antimicrobial and anti-inflammatory properties. Studies have focused on its interactions with enzymes, particularly oxidoreductases, which are crucial for various biochemical pathways .

3. Medicine

- Therapeutic Potential : Ongoing research explores its potential use as a therapeutic agent for diseases such as cancer and neurological disorders. The compound's interactions with specific enzymes may lead to novel treatment options .

4. Industry

- Catalyst in Chemical Reactions : In industrial applications, this compound is utilized as a catalyst to enhance reaction efficiency and yield in the production of various materials.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential application as an antimicrobial agent in pharmaceuticals .

Case Study 2: Enzyme Interaction

Research focused on the compound's interaction with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase revealed that it modulates enzyme activity, impacting metabolic pathways involved in cellular processes. This interaction highlights its relevance in biochemical research and potential therapeutic applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used in pharmaceuticals and agrochemicals |

| Biology | Antimicrobial and anti-inflammatory properties | Significant inhibition of bacterial growth |

| Medicine | Potential therapeutic agent | Ongoing studies for cancer and neurological disorders |

| Industry | Catalyst for chemical reactions | Enhances efficiency and yield in production |

Mechanism of Action

The mechanism of action of methyl 3-hydroxypyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Methyl 3-hydroxypyridine-4-carboxylate hydrochloride and related compounds:

*Calculated based on analogous compounds.

Key Observations:

Functional Group Positioning :

- The hydroxyl group at the 3-position in the target compound distinguishes it from Methyl 4-chloropyridine-2-carboxylate HCl (4-Cl, 2-COOCH₃) and Pyridoxal HCl (3-OH, 4-CHO). Hydroxyl groups enhance solubility but may reduce stability compared to chloro substituents .

- Pyridoxal HCl’s aldehyde and hydroxymethyl groups make it critical in enzymatic reactions, unlike the ester group in the target compound .

Ring Structure :

- Pyrrolidine-based compounds (e.g., (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate HCl) exhibit conformational flexibility due to their saturated rings, whereas pyridine derivatives have planar, aromatic structures. This affects their binding to biological targets .

Salt Form: Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl) offer higher solubility than monohydrochlorides but may introduce challenges in crystallization .

Physicochemical Properties

- Solubility : Hydroxyl and hydrochloride groups enhance water solubility. Methyl 3-hydroxypyridine-4-carboxylate HCl is expected to have moderate solubility in water, comparable to Pyridoxal HCl (freely soluble) but higher than Methyl 4-chloropyridine-2-carboxylate HCl (lipophilic due to Cl) .

- Stability : Ester groups in the target compound are prone to hydrolysis under acidic/basic conditions, similar to other methyl esters (e.g., Methyl 4-chloropicolinate HCl). Pyrrolidine derivatives may exhibit greater hydrolytic stability .

Research Findings and Limitations

- Data Gaps : Direct experimental data on Methyl 3-hydroxypyridine-4-carboxylate HCl are absent in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

Biological Activity

Methyl 3-hydroxypyridine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic effects based on current research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₈ClNO₃, features a pyridine ring that contributes to its biological activity. The presence of hydroxyl and carboxyl functional groups enhances its interaction with biological targets, making it a subject of interest for various pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens.

Summary of Antimicrobial Studies

The compound's efficacy against Gram-positive and Gram-negative bacteria has been documented, with studies showing that it can inhibit the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.

Antiviral Activity

In light of the COVID-19 pandemic, there has been increased interest in the antiviral potential of various compounds, including those derived from pyridine structures. This compound has shown promise in preliminary studies against viral pathogens.

Key Findings on Antiviral Activity

- Mechanism : The compound may inhibit viral replication by interfering with viral protein synthesis or by acting on viral entry mechanisms into host cells.

- Research Context : A study highlighted pyridine derivatives' potential against SARS-CoV-2, suggesting that modifications to the pyridine structure can enhance antiviral efficacy .

Other Therapeutic Effects

Beyond antimicrobial and antiviral properties, this compound has been investigated for several other therapeutic effects:

- Anti-inflammatory : Some derivatives have shown anti-inflammatory activity, potentially beneficial in treating conditions like arthritis.

- Antioxidant : The compound exhibits antioxidant properties that could protect cells from oxidative stress, which is linked to various chronic diseases.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacteria. Results indicated a significant reduction in infection severity and bacterial load after treatment.

- In Vitro Antiviral Testing : Laboratory tests demonstrated that the compound effectively reduced viral titers in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-hydroxypyridine-4-carboxylate hydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves esterification and hydrochlorination. For pyridine derivatives, intermediates like 3-hydroxypyridine-4-carboxylic acid can be esterified using methanol under acidic conditions, followed by HCl treatment. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., HCl molar ratios) . Purification via recrystallization or column chromatography (silica gel, eluents like ethyl acetate/hexane) improves yield .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity ≥98% .

- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 confirms ester (-COOCH3) and hydroxyl (-OH) groups. Hydrochloride formation is validated by a singlet for the methyl ester (~3.8 ppm) and downfield shifts for aromatic protons .

- Mass Spectrometry : ESI-MS in positive mode detects the molecular ion [M+H]⁺ and HCl adducts .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology :

- Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release .

- Store at -20°C in airtight containers to prevent hygroscopic degradation. Stability studies (>5 years) for reference standards suggest controlled storage conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology :

- Grow single crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement, leveraging its robustness for small-molecule structures .

- ORTEP-3 generates thermal ellipsoid plots to visualize bond angles/distances, confirming the hydrochloride salt formation (Cl⁻ interaction with protonated pyridine nitrogen) .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Dynamic NMR : Probe temperature-dependent shifts to identify tautomerism (e.g., keto-enol equilibria in hydroxypyridine derivatives) .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (Gaussian, B3LYP/6-31G*) to validate assignments .

Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?

- Methodology :

- Molecular Docking : Use PyMOL/AutoDock to model interactions with targets (e.g., enzymes with pyridine-binding sites). The carboxylate group may chelate metal ions in active sites .

- In Vitro Assays : Test solubility in PBS (pH 7.4) and stability in plasma. Hydrochloride salts often enhance aqueous solubility for bioavailability studies .

Q. What analytical techniques quantify degradation products under stressed conditions (heat, light, pH)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.